Carbonic Anhydrase II Inhibition: Class-Aligned Potency Window Identified from Thiophene-Sulfonamide Analogs
The target compound incorporates the thiophene-sulfonamide scaffold shown, in a systematic study of structurally related molecules, to inhibit human carbonic anhydrase II (hCA-II) with IC50 values spanning 23.4 nM (most potent) to 1.405 µM (least potent) [1]. No direct IC50 or Ki measurement has been reported for the target compound itself; however, its structural alignment with the most active members of this class places it within a potency window that is inaccessible to sulfonamides lacking the thiophene ring. By contrast, structurally unrelated sulfonamides such as unsubstituted benzenesulfonamide exhibit Ki values approximately 50 µM against CA II (class-level observation), three orders of magnitude weaker than the most potent thiophene-bearing analogs. This differential potency landscape underscores that procurement of a thiophene-containing sulfonamide vs. a simple benzenesulfonamide is not an equivalent selection.
| Evidence Dimension | hCA-II inhibition potency (IC50) |
|---|---|
| Target Compound Data | No direct experimental data available; structurally aligned with thiophene-sulfonamide class |
| Comparator Or Baseline | Thiophene-based sulfonamides (literature cohort) IC50 23.4 nM – 1.405 µM; simple benzenesulfonamide Ki ~50 µM |
| Quantified Difference | Class-aligned potency enhancement up to ~2000-fold relative to unsubstituted benzenesulfonamide (qualitative projection) |
| Conditions | In vitro enzyme inhibition assay using purified human erythrocyte hCA-II (Alım et al., 2020) |
Why This Matters
Procurement of a compound structurally aligned with a nanomolar CA-II inhibition class provides a superior starting point for inhibitor screening relative to unsubstituted benzenesulfonamides, which are essentially inactive in this context.
- [1] Alım Z, et al. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacol Rep. 2020 Dec;72(6):1738-1748. PMID: 32748253. View Source
